REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11].[OH:13][C:14]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:15]=1[C:22](=[O:24])[CH3:23]>CC(C)=O>[CH3:21][O:20][C:18]1[CH:17]=[CH:16][C:15]([C:22](=[O:24])[CH3:23])=[C:14]([O:13][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[CH:19]=1 |f:0.1.2|
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Name
|
|
Quantity
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20.7 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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23.2 mL
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Type
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reactant
|
Smiles
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BrCC=C(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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OC1=C(C=CC(=C1)OC)C(C)=O
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.63 mL
|
Type
|
reactant
|
Smiles
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BrCC=C(C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=CC(=C1)OC)C(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction solution was then heated to reflux
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Type
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TEMPERATURE
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Details
|
the obtained mixture was heated to reflux
|
Type
|
CUSTOM
|
Details
|
Approximately 34 hours
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Duration
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34 h
|
Type
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TEMPERATURE
|
Details
|
to cool
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Type
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FILTRATION
|
Details
|
it was filtered through celite
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
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Type
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CUSTOM
|
Details
|
the residue was then purified by silica gel column chromatography (hexane/ethyl acetate)
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Type
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CUSTOM
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Details
|
so as to obtain the subject compound
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Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C=C1)C(C)=O)OCC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |